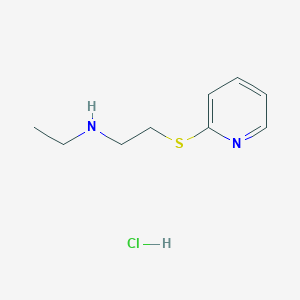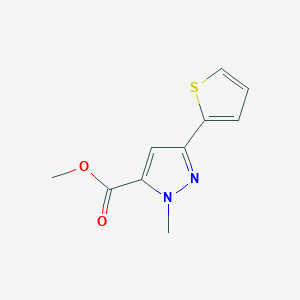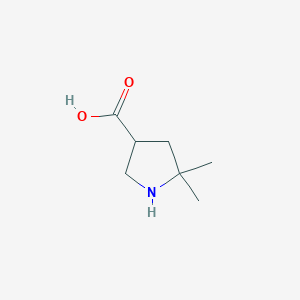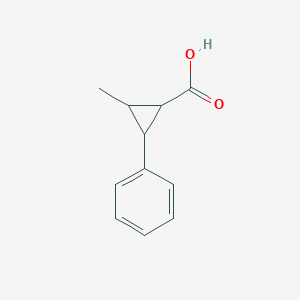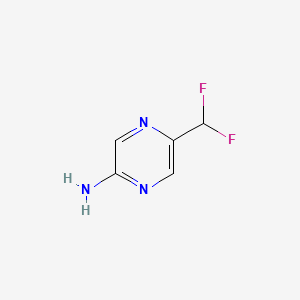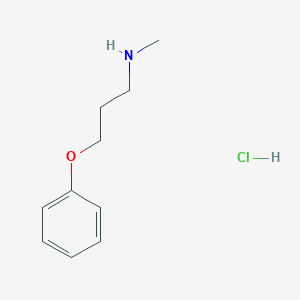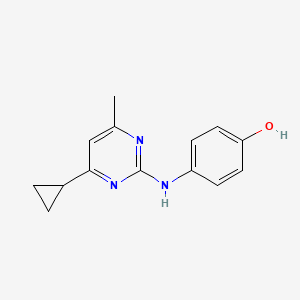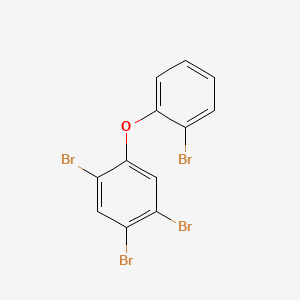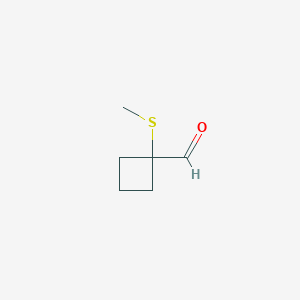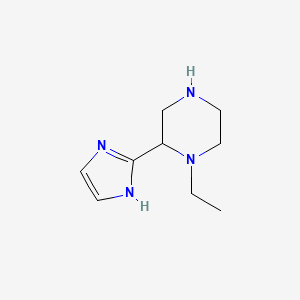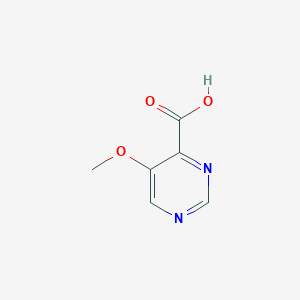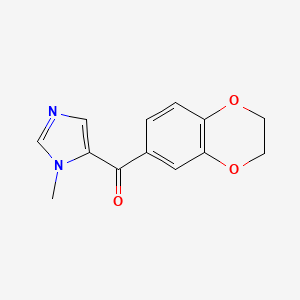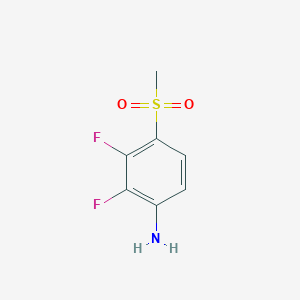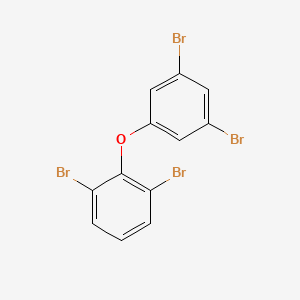
2,3',5',6-Tetrabromodiphenyl ether
Descripción general
Descripción
2,3',5',6-Tetrabromodiphenyl ether is a brominated aromatic ether compound with the molecular formula C12H6Br4O and a molecular weight of 485.79 g/mol. It is a type of polybrominated diphenyl ether (PBDE), which are used as flame retardants in various materials to prevent or slow the spread of fire.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3',5',6-tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. This process requires the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the desired positions on the diphenyl ether molecule.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar bromination techniques. Large reactors are employed to handle the increased volume of reactants, and the reaction conditions are optimized to maximize yield and purity. The resulting product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,3',5',6-Tetrabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or phenols.
Reduction: Reduction reactions can produce diphenylmethanol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted phenyl ethers.
Aplicaciones Científicas De Investigación
2,3',5',6-Tetrabromodiphenyl ether has several scientific research applications across different fields:
Chemistry: It is used as a model compound in the study of brominated flame retardants and their environmental impact.
Biology: Research on the toxicological effects of PBDEs often involves this compound to understand its impact on biological systems.
Medicine: Studies on the potential health risks associated with exposure to PBDEs include investigations into the endocrine-disrupting properties of this compound.
Industry: It is used in the development of safer and more effective flame retardant materials.
Mecanismo De Acción
The mechanism by which 2,3',5',6-tetrabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is known to disrupt thyroid hormone function by binding to thyroid hormone receptors, leading to potential endocrine disruption. The compound can also affect the nervous system by altering neurotransmitter function.
Molecular Targets and Pathways Involved:
Thyroid Hormone Receptors: Binding to these receptors can interfere with normal thyroid hormone signaling.
Neurotransmitter Systems: Interaction with neurotransmitter pathways can lead to changes in neural activity.
Comparación Con Compuestos Similares
2,2',4,4'-Tetrabromodiphenyl ether
2,2',3,3',4,4'-Hexabromodiphenyl ether
2,2',4,4',5,5'-Hexabromodiphenyl ether
2,2',4,4',5,6'-Hexabromodiphenyl ether
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,3-dibromo-2-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-4-8(14)6-9(5-7)17-12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLVWXBCRJAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879893 | |
| Record name | BDE-73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-41-7 | |
| Record name | 2,3',5',6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5',6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRO672A9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


